Cas no 162269-85-4 (Benzene, 1-ethyl-4-(methoxymethoxy)-)

Benzene, 1-ethyl-4-(methoxymethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-ethyl-4-(methoxymethoxy)-
- AKOS014700258
- E97729
- SCHEMBL2127451
- 1-ethyl-4-(methoxymethoxy)benzene
- MFCD01112049
- 4-ethylphenol methoxymethyl ether
- 162269-85-4
- 1-ethyl-4-methoxymethoxybenzene
- ZBLFCWKVDYDWIY-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C10H14O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h4-7H,3,8H2,1-2H3
- InChI Key: ZBLFCWKVDYDWIY-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)OCOC
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Benzene, 1-ethyl-4-(methoxymethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB604683-5g |
1-Ethyl-4-(methoxymethoxy)benzene; . |
162269-85-4 | 5g |
€141.70 | 2024-07-19 | ||
abcr | AB604683-10g |
1-Ethyl-4-(methoxymethoxy)benzene; . |
162269-85-4 | 10g |
€200.60 | 2024-07-19 | ||
abcr | AB604683-100g |
1-Ethyl-4-(methoxymethoxy)benzene; . |
162269-85-4 | 100g |
€972.10 | 2024-07-19 | ||
abcr | AB604683-25g |
1-Ethyl-4-(methoxymethoxy)benzene; . |
162269-85-4 | 25g |
€343.80 | 2024-07-19 |
Benzene, 1-ethyl-4-(methoxymethoxy)- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
Additional information on Benzene, 1-ethyl-4-(methoxymethoxy)-
Benzene, 1-Ethyl-4-(Methoxymethoxy): A Comprehensive Overview
Benzene, 1-ethyl-4-(methoxymethoxy), also known by its CAS number 162269-85-4, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the aromatic family of chemicals and is characterized by its unique structure, which combines an ethyl group and a methoxymethoxy substituent on a benzene ring. The methoxymethoxy group introduces interesting electronic and steric properties, making this compound a valuable building block in various synthetic pathways.
Recent studies have highlighted the potential of 1-ethyl-4-(methoxymethoxy)benzene in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing functional polymers and high-performance adhesives. The methoxymethoxy group's ability to undergo various chemical transformations has been exploited to create materials with enhanced thermal stability and mechanical strength. For instance, a 2023 study published in *Advanced Materials* demonstrated that polymers derived from this compound exhibit superior adhesion properties under extreme conditions, making them ideal for aerospace applications.
In the pharmaceutical industry, 1-ethyl-4-(methoxymethoxy)benzene has shown promise as an intermediate in drug synthesis. Its structure allows for easy modification, enabling the creation of bioactive molecules with specific pharmacokinetic profiles. A notable example is its role in the synthesis of a novel class of anti-inflammatory agents. These agents have demonstrated reduced side effects compared to traditional treatments, marking a significant advancement in therapeutic development.
The synthesis of Benzene, 1-ethyl-4-(methoxymethoxy) involves a multi-step process that combines nucleophilic aromatic substitution and alkylation reactions. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and environmental impact. For instance, the use of palladium catalysts has enabled selective substitution at the para position, ensuring high yields and purity of the final product.
From an environmental perspective, researchers have investigated the biodegradability of 162269-85-4 to assess its ecological impact. Studies conducted in controlled laboratory settings suggest that this compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly important for industries seeking to adopt more sustainable practices.
In conclusion, Benzene, 1-ethyl-4-(methoxymethoxy) (CAS No: 162269-85-4) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental chemistry. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation technologies.
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